molecular formula C12H14N2 B11905669 (R)-4-(Piperidin-3-yl)benzonitrile

(R)-4-(Piperidin-3-yl)benzonitrile

Cat. No.: B11905669
M. Wt: 186.25 g/mol
InChI Key: IFBAFCLKWWHJED-LBPRGKRZSA-N
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Description

®-4-(Piperidin-3-yl)benzonitrile is a chiral compound that features a piperidine ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Piperidin-3-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with ®-3-aminopiperidine. The reaction is carried out in the presence of a base such as triethylamine in a solvent like isopropanol at elevated temperatures (around 60°C) for several hours .

Industrial Production Methods: Industrial production methods for ®-4-(Piperidin-3-yl)benzonitrile may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: ®-4-(Piperidin-3-yl)benzonitrile can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

®-4-(Piperidin-3-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-(Piperidin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

    (S)-4-(Piperidin-3-yl)benzonitrile: The enantiomer of ®-4-(Piperidin-3-yl)benzonitrile, which may have different biological activities.

    4-(Piperidin-4-yl)benzonitrile: A structural isomer with the piperidine ring attached at a different position.

    4-(Piperidin-2-yl)benzonitrile: Another isomer with the piperidine ring attached at the 2-position.

Uniqueness: ®-4-(Piperidin-3-yl)benzonitrile is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers and isomers. This uniqueness makes it valuable in the development of selective drugs and research tools .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

4-[(3R)-piperidin-3-yl]benzonitrile

InChI

InChI=1S/C12H14N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h3-6,12,14H,1-2,7,9H2/t12-/m0/s1

InChI Key

IFBAFCLKWWHJED-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=C(C=C2)C#N

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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